Bioactivity Nullification in DNA Repair-Deficient Yeast Assay
In a direct head-to-head comparison using a mechanism-based DNA repair-deficient yeast mutant assay (Saccharomyces cerevisiae), N-acetylsolasodine (4) was found to be completely inactive, while solasodine (1) and O-acetylsolasodine (2)—the natural congener—exhibited significant activity [1]. This result establishes that N-acetylation of the spirosolane nitrogen abolishes the DNA-damage-related bioactivity retained by both the parent and the O-acetyl isomer.
| Evidence Dimension | Activity toward DNA repair-deficient yeast mutants (mechanism-based anticancer bioassay) |
|---|---|
| Target Compound Data | N-Acetylsolasodine: Inactive |
| Comparator Or Baseline | Solasodine (1): Significant activity; O-Acetylsolasodine (2): Significant activity; N,O-Diacetylsolasodine (5): Inactive |
| Quantified Difference | Qualitative binary outcome: Active (solasodine, O-acetylsolasodine) vs. Inactive (N-acetylsolasodine, N,O-diacetylsolasodine) |
| Conditions | Mechanism-based bioassay using DNA repair-deficient S. cerevisiae mutants; bioassay-directed fractionation of Solanum umbelliferum MeOH extract; synthetic N-acetylsolasodine prepared from solasodine |
Why This Matters
This categorical loss of activity confirms that N-acetylation is a bioactivity-silencing modification in this assay system, meaning N-acetylsolasodine is unsuitable as a direct substitute for solasodine or O-acetylsolasodine in DNA-repair or anticancer screening workflows.
- [1] Kim YC, Che QM, Gunatilaka AAL, Kingston DGI. Bioactive steroidal alkaloids from Solanum umbelliferum. J Nat Prod. 1996;59(3):283-285. doi:10.1021/np960125a View Source
